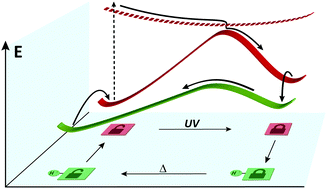Acid-catalysed thermal cycloreversion of a diarylethene: a potential way for triggered release of stored light energy?†
Chemical Communications Pub Date: 2017-01-31 DOI: 10.1039/C6CC10182H
Abstract
Upon addition of catalytic amounts of acid, a closed diarylethene derivative carrying a fluorenol moiety undergoes facile thermal ring opening. The underlying thermodynamics and kinetics of the entire system have been analysed experimentally as well as computationally. Our work suggests that general acid catalysis provides a useful tool to bypass thermal barriers, by opening new reaction pathways, and to efficiently trigger the release of light energy stored in photoswitches.


Recommended Literature
- [1] Synthesis, broad spectrum antibacterial activity, and X-ray co-crystal structure of the decoding bacterial ribosomal A-site with 4′-deoxy-4′-fluoro neomycin analogs†
- [2] The interaction of an amorphous metal–organic cage-based solid (aMOC) with miRNA/DNA and its application on a quartz crystal microbalance (QCM) sensor†
- [3] Zero-field slow magnetic relaxation behavior of Zn2Dy in a family of trinuclear near-linear Zn2Ln complexes: synthesis, experimental and theoretical investigations†
- [4] Chemical heterogeneity and approaches to its control in BiFeO3–BaTiO3 lead-free ferroelectrics†
- [5] Hydroboration reactions using transition metal borane and borate complexes: an overview
- [6] Reusable biocatalytic crosslinked microparticles self-assembled from enzyme-nanoparticle complexes†
- [7] Understanding the role of metal supported on TiO2 in photoreforming of oxygenates
- [8] CRISPR/Cas9-based coronal nanostructures for targeted mitochondria single molecule imaging†
- [9] Matching the organic and inorganic counterparts during nucleation and growth of copper-based nanoparticles – in situ spectroscopic studies†
- [10] American Chemical Society honours George Georghiou - insecticide resistance pioneer










